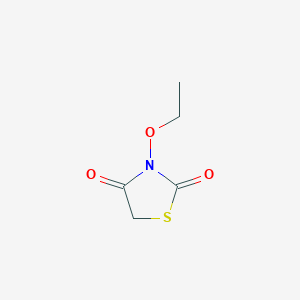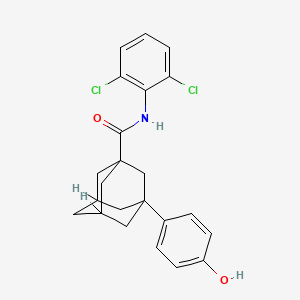![molecular formula C20H27NS B14291307 1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane CAS No. 122180-50-1](/img/structure/B14291307.png)
1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[222]octane is a chemical compound with the molecular formula C21H29NS It is characterized by a bicyclo[222]octane core structure with a pentyl group and an isothiocyanate functional group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Core: The bicyclo[2.2.2]octane core can be synthesized via a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Pentyl Group: The pentyl group can be introduced through alkylation reactions, where an appropriate alkyl halide reacts with the bicyclo[2.2.2]octane core.
Attachment of the Isothiocyanate Group: The isothiocyanate group can be introduced by reacting the phenyl ring with thiophosgene or other isothiocyanate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can undergo nucleophilic substitution reactions with amines to form thiourea derivatives.
Oxidation Reactions: The phenyl ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: The isothiocyanate group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, under mild conditions, can react with the isothiocyanate group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Oxidized Phenyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Applications De Recherche Scientifique
1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function and activity . The compound may target specific molecular pathways, depending on the nature of the nucleophilic sites it interacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane is unique due to its specific combination of a bicyclo[2.2.2]octane core, a pentyl group, and an isothiocyanate functional group.
Propriétés
Numéro CAS |
122180-50-1 |
|---|---|
Formule moléculaire |
C20H27NS |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
1-(4-isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C20H27NS/c1-2-3-4-9-19-10-13-20(14-11-19,15-12-19)17-5-7-18(8-6-17)21-16-22/h5-8H,2-4,9-15H2,1H3 |
Clé InChI |
SUTKWZBANYXCPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one](/img/structure/B14291232.png)

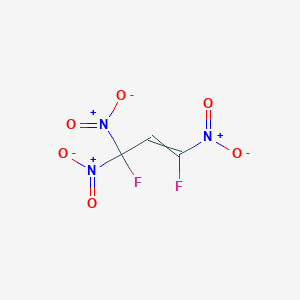
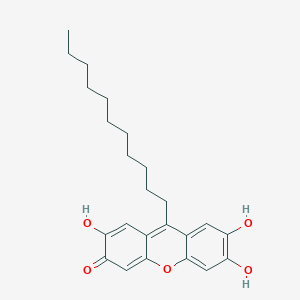
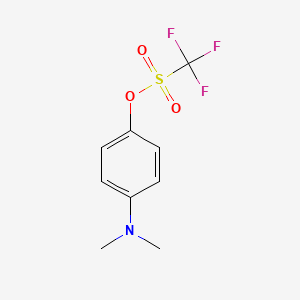
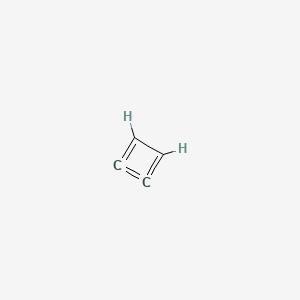

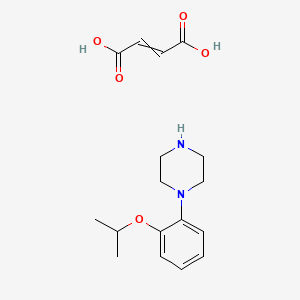
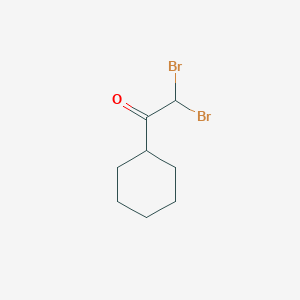
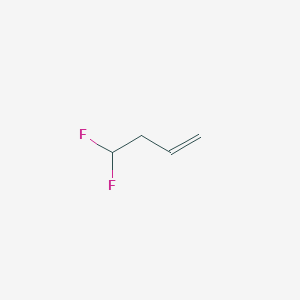

![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)
